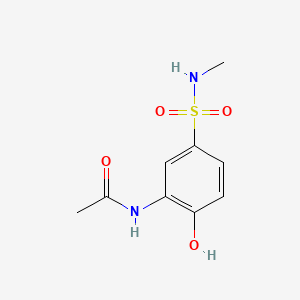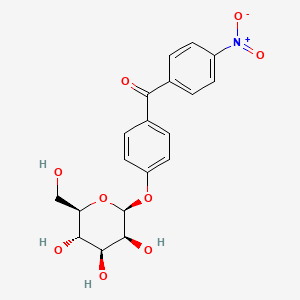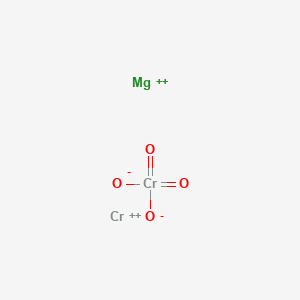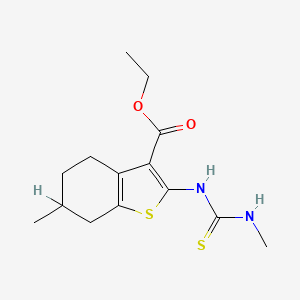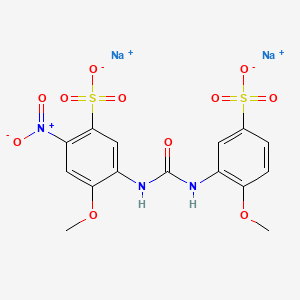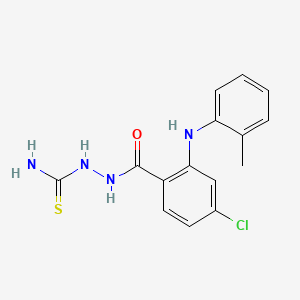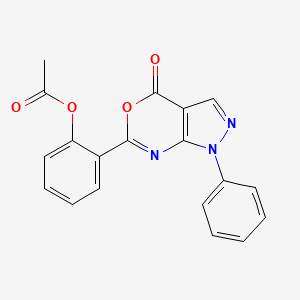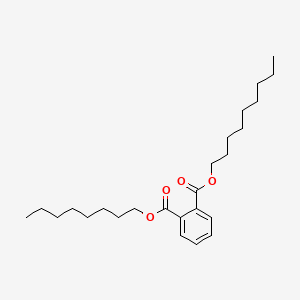
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is a chemical compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its benzene ring structure with two ester groups attached at the 1 and 2 positions, each bonded to nonyl and octyl groups respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with nonyl and octyl alcohols. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process but is carried out in large reactors with continuous stirring and precise temperature control. The use of catalysts and solvents helps in achieving higher yields and purity. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Phthalic acid or its derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of plastics, adhesives, and coatings to enhance their mechanical properties.
Mechanism of Action
The mechanism of action of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dioctyl phthalate (DOP)
Uniqueness
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its nonyl and octyl groups offer a balance of flexibility and durability, making it suitable for specialized applications where other plasticizers may not perform as well.
Properties
CAS No. |
88216-59-5 |
|---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-14-18-22(23)24(26)28-20-16-12-10-8-6-4-2/h14-15,18-19H,3-13,16-17,20-21H2,1-2H3 |
InChI Key |
ZKHMKHBSASMXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)


